N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivativesBenzothiazole derivatives are known for their diverse biological activities, making them valuable in drug discovery and development .
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Biochemical Analysis
Biochemical Properties
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound has been observed to bind to proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been reported to influence the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound has been shown to interact with transcription factors, thereby influencing the transcription of specific genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in oxidative metabolism, such as cytochrome P450 . Additionally, it can affect metabolic flux by altering the levels of key metabolites . The interaction with metabolic enzymes and the subsequent changes in metabolite levels underscore the compound’s role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within different cellular compartments is crucial for its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound has been observed to localize to specific compartments within the cell, such as the nucleus and mitochondria . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its biochemical interactions and effects . The subcellular localization also influences the compound’s ability to modulate gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide can be achieved through several synthetic pathways. One common method involves the reaction of 3-methylisothiazole with benzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency, yield, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Functionalized benzothiazole derivatives with various substituents.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-carboxamide: A simpler derivative with similar core structure but lacking the isothiazole moiety.
3-methylisothiazole derivatives: Compounds with similar isothiazole ring but different substituents on the benzothiazole ring.
Uniqueness
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide stands out due to the presence of both the benzothiazole and isothiazole rings, which contribute to its unique chemical and biological properties. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-10(18-15-7)14-11(16)12-13-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRANRSKWQHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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